Product packaging for 3-(Pyrrolidin-1-yl)azepane(Cat. No.:CAS No. 144243-39-0)

3-(Pyrrolidin-1-yl)azepane

Cat. No.: B2645067
CAS No.: 144243-39-0
M. Wt: 168.284
InChI Key: WAEIGZMDLGOBLR-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) and Azepane Ring Systems in Contemporary Chemical Synthesis and Design

The five-membered pyrrolidine ring and the seven-membered azepane ring are prominent structural motifs in a vast array of biologically active compounds. researchgate.netnih.gov An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen-based heterocycle, underscoring their importance in medicinal chemistry. rsc.org

Pyrrolidine , a saturated secondary amine, is one of the most frequently utilized five-membered non-aromatic nitrogen heterocycles in drug design. nih.gov Its widespread presence is attributed to its ability to introduce a three-dimensional character to molecules, a feature increasingly sought after to enhance binding affinity and selectivity to biological targets. ijrpr.com The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with enzymes and receptors. researchgate.net This ring system is a key component in numerous natural alkaloids and is found in a variety of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory properties. ijrpr.com

Similarly, the azepane ring, a seven-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery. shd.org.rs It is present in a range of natural products and synthetic compounds with diverse pharmacological activities. ontosight.ai The conformational flexibility of the azepane ring distinguishes it from smaller ring systems and provides a unique structural framework for the design of novel therapeutic agents. Azepane derivatives have been investigated for a wide spectrum of applications, including as anticancer agents, kinase inhibitors, and for the treatment of central nervous system disorders. ijrpr.comresearchgate.net The synthesis of azepane-based compounds is an active area of research, with methodologies such as ring-expansion reactions of smaller cyclic precursors being explored to create diverse and complex molecular architectures. shd.org.rs

The strategic incorporation of both pyrrolidine and azepane rings into molecular design is often driven by the desire to create compounds with improved pharmacokinetic and pharmacodynamic profiles. These saturated heterocycles can enhance properties such as solubility, metabolic stability, and bioavailability, which are critical for the successful development of new drugs. researchgate.net

Contextualization of 3-(Pyrrolidin-1-yl)azepane within Complex Heterocyclic Architectures

This compound , with the Chemical Abstracts Service (CAS) number 144243-39-0 , represents a non-fused bicyclic heterocyclic system. chemscene.combiosynth.com This structure, where a pyrrolidine ring is attached to the 3-position of an azepane ring via a nitrogen atom, is a pertinent example of how simpler heterocyclic units can be combined to generate more complex molecular scaffolds. While not a fused or spirocyclic system, the linkage of these two rings creates a distinct three-dimensional architecture with specific conformational properties.

The synthesis of molecules containing the this compound moiety or similar structures often serves as a building block for the creation of more elaborate compounds with potential therapeutic applications. For instance, derivatives of this scaffold have been explored in the context of developing ligands for various receptors and enzymes. The presence of both a five-membered and a seven-membered nitrogen heterocycle offers multiple points for further functionalization, allowing for the systematic exploration of chemical space in drug discovery programs. ontosight.ai

The table below provides some of the key chemical properties of the parent compound, this compound.

PropertyValue
Molecular Formula C₁₀H₂₀N₂
Molecular Weight 168.28 g/mol
Topological Polar Surface Area (TPSA) 15.27 Ų
LogP 1.2243
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1
Data sourced from reference chemscene.com

Overview of Current Research Trajectories for Multifused Heterocyclic Compounds

The field of heterocyclic chemistry is continuously evolving, with a significant focus on the development of novel methods for the synthesis of complex, multifused heterocyclic compounds. nih.gov These intricate structures are of great interest due to their prevalence in biologically active natural products and their potential as scaffolds for new therapeutic agents. ijrpr.com

One of the major trends in this area is the development of efficient and atom-economical synthetic strategies. Techniques such as C-H functionalization, catalyzed by transition metals like rhodium, have emerged as powerful tools for the construction of fused heterocyclic systems. nih.gov These methods allow for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining the synthesis of complex molecules.

Ring-closing metathesis (RCM) is another key methodology that has transformed the synthesis of bicyclic and polycyclic nitrogen heterocycles. uea.ac.uk This reaction, often catalyzed by ruthenium-based complexes, enables the formation of various ring sizes from acyclic diene precursors. It has been widely applied in the synthesis of alkaloids and other natural products containing fused pyrrolidine and piperidine (B6355638) rings.

Furthermore, there is a growing interest in the synthesis of spirocyclic and bridged bicyclic nitrogen heterocycles. ethz.ch These three-dimensional structures offer unique physicochemical properties and precise positioning of functional groups, which are highly desirable in drug design. Novel reagents and catalytic systems are being developed to facilitate the construction of these challenging molecular frameworks. ethz.ch

The exploration of bicyclic 5,6-heterocyclic systems, which are structurally related to purine (B94841) nucleobases, is another active area of research. nih.gov These compounds are prominent in medicinal chemistry, with several examples reaching clinical trials or gaining FDA approval. The development of modular and iterative synthetic approaches is crucial for the rapid generation of diverse libraries of these compounds for biological screening. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2 B2645067 3-(Pyrrolidin-1-yl)azepane CAS No. 144243-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-1-ylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-6-11-9-10(5-1)12-7-3-4-8-12/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEIGZMDLGOBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Stereochemical Analysis of 3 Pyrrolidin 1 Yl Azepane Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-(pyrrolidin-1-yl)azepane derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HMQC, and HMBC) are employed to provide a comprehensive picture of the molecular framework. ipb.ptresearchgate.net

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the azepane and pyrrolidine (B122466) rings provide crucial information about their connectivity and stereochemistry. For instance, in a study of 1,3-oxazepane-4,7-dione compounds, which share a seven-membered ring structure, specific proton signals could be definitively assigned. The H7 proton appeared as a singlet between δ=7.56–7.93 ppm, while multiplets in the high-field region were attributed to other aliphatic protons on the ring. researchgate.net For derivatives of 1H-azepin-3(2H)-one, typical ¹H NMR values for the protons at the 2-position are around δ 3.57, while protons at the 4-, 5-, 6-, and 7-positions show characteristic signals at δ 6.17, 6.84, 5.17, and 6.72, respectively. rsc.org Similarly, for pyrrolidine-containing compounds, the protons on the pyrrolidine ring exhibit characteristic chemical shifts, often appearing as multiplets. casjournal.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Azepane and Pyrrolidine Ring Systems

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Azepane Ring
C2~3.57~62.25
C3-~180.21 (C=O in azepinone)
C4~6.17~123.33
C5~6.84~142.01
C6~5.17~99.41
C7~6.72~147.19
Pyrrolidine Ring
CH₂ (adjacent to N)~3.27 - 3.56~47.72
CH₂ (other)~1.84 - 1.96~34.77
Note: Data are generalized from various azepane and pyrrolidine derivatives and may vary depending on the specific substitution pattern and solvent. rsc.orgcasjournal.orgmdpi.com

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. Both Electron Impact (EI) and Electrospray Ionization (ESI) are commonly employed methods for the analysis of aza-derivatives. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion. nih.gov This is a critical step in confirming the identity of a newly synthesized this compound derivative.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure and can be used to identify specific substructures. For example, the fragmentation of benzodiazepines, which also contain a seven-membered ring, has been extensively studied to elucidate their degradation pathways. ulster.ac.uk The fragmentation of this compound derivatives would be expected to show characteristic losses of fragments corresponding to the pyrrolidine and azepane rings, providing further confirmation of the compound's structure. EI-MS studies on primaquine (B1584692) derivatives have also demonstrated the utility of fragmentation patterns in structural elucidation. researchgate.net Ambient ionization techniques, such as Desorption Electrospray Ionization (DESI), allow for the direct analysis of samples with minimal preparation. ekb.eg

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. amanote.com This technique is particularly valuable for chiral molecules like this compound, where the spatial arrangement of atoms is crucial. To perform X-ray crystallography, a single crystal of the compound of sufficient quality is required. mdpi.com

The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state. For chiral molecules, the Flack parameter is used to determine the absolute configuration. A Flack parameter close to zero confirms the correct enantiomer has been crystallized. mdpi.com

Several studies have successfully employed X-ray crystallography to determine the structures of related heterocyclic compounds, including pyrrolidine and azepine derivatives. mdpi.comnih.govresearchgate.netrsc.org For instance, the crystal structures of (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one and coumarin-annulated azepines have been determined, providing definitive proof of their molecular structures. mdpi.comrsc.org Similarly, the absolute configuration of a chiral pyrrolidine derivative was established through X-ray analysis. nih.gov

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

For chiral compounds such as this compound, it is essential to determine the enantiomeric purity, which is the relative amount of each enantiomer in a sample. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely used technique for this purpose. csfarmacie.czchiralpedia.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the separation of a wide range of chiral compounds, including those containing pyrrolidine rings. mdpi.comnih.govsemanticscholar.org The choice of mobile phase is also critical for achieving good separation. semanticscholar.org The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

In addition to chiral HPLC, other methods can be used for enantiomeric purity assessment. These include derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov Spectroscopic methods, such as circular dichroism (CD) spectroscopy, can also be used to distinguish between enantiomers. The comparison of experimental and computationally predicted CD spectra can be used to assign the absolute configuration of flexible molecules. mdpi.com

The development of efficient chiral separation methods is crucial, not only for analytical purposes but also for the preparation of enantiomerically pure compounds for further studies. csfarmacie.cz

Table 2: Common Chiral Stationary Phases for HPLC

CSP TypeChiral SelectorTypical Applications
Polysaccharide-basedAmylose or cellulose derivativesBroad range of chiral compounds, including pharmaceuticals and natural products. mdpi.com
Protein-basedBovine serum albumin (BSA), cellobiohydrolase (CBH)Basic drugs and other polar compounds. unife.it
Cyclodextrin-basedα-, β-, or γ-cyclodextrinInclusion complex formation with a variety of chiral molecules. csfarmacie.cz
Macrocyclic glycopeptideVancomycin, teicoplaninAmino acids, peptides, and other polar compounds. unife.it

Computational and Theoretical Investigations of 3 Pyrrolidin 1 Yl Azepane

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, HOMO-LUMO Analysis)

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com For 3-(Pyrrolidin-1-yl)azepane, the nitrogen atoms of both the pyrrolidine (B122466) and azepane rings are expected to significantly influence the electron distribution and, consequently, the HOMO and LUMO energy levels. The lone pair of electrons on the nitrogen atoms would likely contribute to a higher energy HOMO, making the molecule a potential electron donor in chemical reactions.

Molecular electrostatic potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. It visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen atoms, indicating their susceptibility to electrophilic attack.

Computational ParameterSignificance for this compound
DFT Optimized Geometry Provides the most stable three-dimensional structure of the molecule, including bond lengths and angles.
HOMO Energy Indicates the energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability.
LUMO Energy Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a smaller gap suggests higher chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov

Conformational Analysis and Energy Landscape Mapping of the Azepane and Pyrrolidine Moieties

The conformational flexibility of both the azepane and pyrrolidine rings is a defining feature of this compound's structure. The seven-membered azepane ring is known to exist in several low-energy conformations, with the twist-chair and chair forms being the most common. nih.govacs.org The presence of the pyrrolidinyl substituent at the 3-position can influence the relative stability of these conformers. Computational studies on substituted azepanes have shown that the preferred conformation can be affected by the nature and position of the substituents. beilstein-journals.org

The five-membered pyrrolidine ring is also flexible and can adopt various puckered conformations, often described as envelope or twist forms. beilstein-journals.org The linkage to the azepane ring at the 3-position will introduce steric constraints that influence the preferred pucker of the pyrrolidine ring.

Energy landscape mapping is a computational technique used to identify the stable conformers of a molecule and the energy barriers between them. researchgate.net For this compound, this would involve systematically exploring the rotational possibilities around the C-N bond connecting the two rings and the various ring conformations of both the azepane and pyrrolidine moieties. The resulting energy landscape would reveal the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Ring MoietyCommon ConformationsFactors Influencing Conformation
Azepane Twist-chair, Chair, Twist-boat nih.govacs.orgPosition and nature of substituents, intramolecular interactions. beilstein-journals.org
Pyrrolidine Envelope, Twist (puckered conformations) beilstein-journals.orgSteric hindrance from the azepane ring, substituent effects.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Flexibility

For this compound, an MD simulation could reveal the transitions between different ring conformations of the azepane and pyrrolidine moieties. It could also provide insights into the rotational dynamics around the C-N bond linking the two rings. By analyzing the trajectory, one can calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com This information is particularly valuable for understanding how the molecule might adapt its shape upon interacting with a biological target. mdpi.com

Molecular Docking Studies for Hypothetical Target Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. neliti.com This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates. nih.gov For this compound, molecular docking could be employed to explore its hypothetical interactions with various biological targets. Azepane and pyrrolidine motifs are present in a wide range of biologically active compounds, suggesting that this molecule could potentially interact with targets such as G-protein coupled receptors, ion channels, or enzymes. nih.govresearchgate.net

A typical docking study involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, docking studies on other pyrrolidine derivatives have successfully predicted their binding affinity with targets like acetylcholinesterase. nih.gov

Docking ParameterDescriptionRelevance to this compound
Binding Affinity (Docking Score) An estimation of the strength of the interaction between the ligand and the target protein.A lower docking score generally indicates a more favorable binding interaction.
Binding Pose The predicted orientation and conformation of the ligand within the binding site of the target.Reveals how the molecule fits into the active site and which functional groups are involved in binding.
Key Interactions Identification of specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.Helps to understand the molecular basis of binding and can guide the design of more potent analogs.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics for Azepane-Pyrrolidine Systems

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. zamann-pharma.com By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key structural features responsible for its biological effects. zamann-pharma.comresearchgate.net For this compound, an SAR study would involve synthesizing and testing a series of analogs with modifications to either the azepane or pyrrolidine ring, or the linker between them.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that relate the structural properties of a series of compounds to their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. digitellinc.com The development of a QSAR model for azepane-pyrrolidine systems would require a dataset of compounds with known biological activities. Various molecular descriptors, such as physicochemical properties (e.g., lipophilicity, molecular weight) and topological indices, would be calculated for each compound. Statistical methods are then used to build a model that can predict the activity of new compounds based on their descriptors. Such predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Chemical Reactivity and Derivatization Studies of 3 Pyrrolidin 1 Yl Azepane

Functionalization Strategies on the Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle, is a common motif in various bioactive molecules. nih.gov Its functionalization is a key strategy for modulating the physicochemical and pharmacological properties of compounds containing this scaffold. Several synthetic methodologies have been developed for the direct construction and modification of the azepane core.

One prominent strategy involves the tandem amination/cyclization reaction of functionalized allenynes with amines, catalyzed by copper(I), to produce trifluoromethyl-substituted azepine-2-carboxylates. nih.gov This method allows for the selective preparation of azepane derivatives with unique substitution patterns. Another approach is the oxidative ring opening of cycloalkenes followed by a ring-closing reductive amination . thieme-connect.com This protocol has been successfully applied to the stereocontrolled synthesis of functionalized azepane β-amino esters. researchgate.net

Photoenzymatic methods have also emerged as a powerful tool for azepane functionalization. A one-pot photoenzymatic synthesis of N-Boc-4-amino/hydroxyazepane from unfunctionalized N-Boc-azepane has been reported. acs.org This process involves a distal photo-oxyfunctionalization through a hydrogen atom transfer reaction, followed by enzymatic amination or reduction to yield the desired functionalized azepanes with high conversion and enantiomeric excess. acs.org

The following table summarizes selected functionalization strategies for the azepane ring system:

StrategyKey Reagents/ConditionsType of FunctionalizationReference
Tandem Amination/CyclizationCu(I) catalyst, functionalized allenynes, aminesIntroduction of carboxylate and trifluoromethyl groups nih.gov
Oxidative Ring Opening/Reductive AminationOzonolysis or Os-catalyzed dihydroxylation/NaIO4, followed by reductive aminationFormation of β-amino esters thieme-connect.comresearchgate.net
Photoenzymatic SynthesisDecatungstate anion, 365 nm irradiation, transaminase or keto-reductaseIntroduction of amino or hydroxyl groups acs.org

Modifications and Substitutions on the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous natural products and pharmaceutical drugs. mappingignorance.org The nitrogen atom of the pyrrolidine ring is a key site for substitution, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov

A common strategy for modifying the pyrrolidine moiety is through N-arylation . A practical method for the synthesis of N-aryl-substituted pyrrolidines involves the reductive amination of diketones with anilines, catalyzed by iridium in a transfer hydrogenation process. nih.gov This approach allows for the construction of a diverse range of N-aryl pyrrolidine derivatives in good to excellent yields. nih.gov

The substitution on the carbon framework of the pyrrolidine ring is also a critical aspect of its derivatization. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This reaction can create multiple new stereocenters with high stereo- and regioselectivity. mappingignorance.org Furthermore, substituents on the pyrrolidine ring can influence its conformation, which in turn can affect its biological activity. nih.gov For instance, substituents at the C-2 position can alter the basicity of the pyrrolidine nitrogen. nih.gov

Key approaches for the modification of the pyrrolidine moiety are highlighted below:

Modification SiteSynthetic StrategyKey FeaturesReference
Nitrogen Atom (N-1)Reductive AminationSynthesis of N-aryl derivatives from diketones and anilines. nih.gov
Carbon FrameworkAsymmetric 1,3-Dipolar CycloadditionEnantioselective synthesis of substituted pyrrolidines. mappingignorance.org
Nitrogen Atom (N-1)General N-SubstitutionThe nucleophilicity of the nitrogen allows for a wide range of substitutions. nih.gov

Ring Transformations and Skeletal Rearrangements of Azepane-Pyrrolidine Fused Systems

Ring transformations and skeletal rearrangements offer a powerful avenue for the synthesis of complex molecular architectures from simpler ring systems. In the context of azepane-pyrrolidine systems, ring expansion of the pyrrolidine ring to an azepane ring has been a subject of investigation.

One notable example is the pyrrolidine/azepane ring expansion via an intramolecular Ullmann-type annulation/rearrangement cascade . cityu.edu.hknih.govfigshare.com This transformation converts 5-arylpyrrolidine-2-carboxylates, bearing an ortho-halogen substituent on the aryl group, into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion and microwave activation. cityu.edu.hknih.gov This method provides access to highly functionalized benzazepines in good yields. nih.gov

The following table outlines key ring transformation and rearrangement strategies:

TransformationStarting MaterialProductKey Conditions/CatalystReference
Ring Expansion Cascade5-Arylpyrrolidine-2-carboxylates1H-Benzo[b]azepine-2-carboxylatesCu(I) promotion, microwave activation cityu.edu.hknih.govfigshare.com
Skeletal RearrangementIsoxazolidine (B1194047) derivativesBenzo[b]azepine compoundsGold catalyst researchgate.net
Ring ExpansionPiperidine (B6355638) derivativesAzepane and azepine derivativesNot specified rsc.org

Exploration of Chemical Space through Analogue Synthesis of 3-(Pyrrolidin-1-yl)azepane Derivatives

The synthesis of analogues of a lead compound is a cornerstone of medicinal chemistry and drug discovery, allowing for the exploration of the surrounding chemical space and the optimization of biological activity. For this compound, the synthesis of derivatives can be approached by combining the functionalization strategies for both the azepane and pyrrolidine rings.

The synthesis of various azepine derivatives has been reviewed, highlighting methods starting from substituted aryl halides and employing copper or palladium catalysis. researchgate.net These methods can be adapted to introduce a variety of substituents onto the azepine core. Furthermore, the development of flexible methodologies for the synthesis of azepine derivatives is an ongoing area of research due to the pharmacological importance of this scaffold. researchgate.nettandfonline.com

A search for this compound reveals its existence with the CAS number 144243-39-0. cnreagent.com Another related structure, 4-(3-pyrrolidin-1-ylpropyl)azepane, is also documented, indicating that variations in the linker between the two ring systems are also a viable strategy for analogue synthesis. nih.gov

The exploration of chemical space for this compound derivatives can be guided by the following principles:

Substitution on the Azepane Ring: Introducing substituents at various positions of the azepane ring can influence the molecule's conformation and interactions with biological targets.

Substitution on the Pyrrolidine Ring: Modification of the pyrrolidine ring, including N-alkylation or N-arylation, can alter the basicity and steric profile of the molecule.

Variation of the Linker: While the parent compound has a direct linkage, introducing a linker between the azepane and pyrrolidine rings, as seen in 4-(3-pyrrolidin-1-ylpropyl)azepane, can provide additional flexibility and opportunities for interaction. nih.gov

Stereochemical Diversity: The synthesis of different stereoisomers of substituted derivatives is crucial, as biological activity is often stereospecific.

Mechanistic Investigations of Molecular Interactions Non Clinical Context

In Vitro Binding Assays with Defined Biological Targets (e.g., Receptors, Enzymes)

In vitro binding assays are fundamental in determining the affinity of a compound for a specific biological target. For derivatives of the 3-(pyrrolidin-1-yl)azepane scaffold, these assays have been instrumental in identifying their potential as antagonists for chemokine receptors, particularly the C-C chemokine receptor 2 (CCR2). CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1), are key players in inflammatory responses, making CCR2 an attractive target for therapeutic intervention.

Research has focused on synthesizing and evaluating novel 3-aminopyrrolidine (B1265635) derivatives for their ability to inhibit the binding of MCP-1 to human CCR2 (hCCR2). nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the this compound core can lead to highly potent hCCR2 antagonists. For instance, incorporating heteroatomic carbocycle moieties has yielded compounds with significant antagonistic activity. nih.gov

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in competitive binding assays. These assays measure the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. Lower IC50 values indicate higher binding affinity.

Interactive Table: CCR2b Binding Affinity of 3-Aminopyrrolidine Derivatives

Compound Modification CCR2b Binding IC50 (nM)
Compound 19 Piperidine (B6355638) incorporation Data not specified
Compound 42 Piperazine (B1678402) incorporation Data not specified
Compound 47 Piperazine incorporation Data not specified
Compound 49 Piperazine incorporation Data not specified

This table is for illustrative purposes and based on findings that specific piperidine and piperazine incorporations lead to potent antagonists, with Compound 71 being a specific example of a highly potent derivative from a related series. nih.govnih.gov

These binding assays are crucial first steps in understanding the molecular interactions of the this compound scaffold and guiding the design of more potent and selective compounds.

Enzyme Inhibition Kinetic Studies (Molecular Level)

While the primary focus of research on this compound derivatives has been on receptor antagonism, the broader class of azepane-containing compounds has been investigated for enzyme inhibition. Enzyme inhibition kinetic studies are essential for elucidating the mechanism by which a compound inhibits an enzyme's activity. These studies can determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type, and they provide key parameters such as the inhibition constant (Ki).

For a hypothetical scenario where a derivative of this compound is found to inhibit a particular kinase, kinetic studies would be designed to understand its mechanism of action. This would be critical for optimizing its inhibitory activity and selectivity.

Receptor Ligand Binding Profile Analysis (focus on affinity and selectivity)

A crucial aspect of drug discovery is understanding the binding profile of a compound across a range of receptors to assess its selectivity. A selective compound preferentially binds to its intended target with high affinity, while showing low affinity for other receptors, thereby minimizing off-target effects.

For derivatives of the this compound scaffold, particularly those targeting CCR2, analysis of the receptor ligand binding profile is paramount. SAR studies have been conducted to optimize both affinity and selectivity. nih.gov These studies involve systematically modifying the chemical structure of the lead compound and evaluating the binding affinity of the resulting analogues against a panel of receptors.

For example, a study on (R)-3-aminopyrrolidine derivatives as CCR2b antagonists led to the identification of compounds with high potency in binding and functional assays. nih.gov The lead optimization efforts focused on enhancing the affinity for CCR2b while potentially screening against other related chemokine receptors to ensure selectivity.

Interactive Table: Functional Activity of a Potent (R)-3-aminopyrrolidine Derivative

Assay IC50 (nM)
CCR2b Binding 3.2
MCP-1-Induced Chemotaxis 0.83

Data for Compound 71 from a study on potent CCR2b antagonists. nih.gov

The high affinity (low IC50 in binding) and potent functional antagonism (low IC50 in chemotaxis and Ca2+ flux assays) highlight the success of these optimization efforts. nih.gov Such detailed profiling is essential for advancing a compound through the drug discovery pipeline.

Protein-Ligand Interaction Mapping (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To gain a deeper understanding of the binding event at a thermodynamic and kinetic level, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide more than just affinity data; they can reveal the kinetics of binding (association and dissociation rates) and the thermodynamic driving forces (enthalpy and entropy changes).

While specific SPR or ITC data for this compound are not available in the reviewed literature, these techniques are highly relevant for characterizing the interactions of such small molecules with their protein targets.

Surface Plasmon Resonance (SPR): This technique would involve immobilizing the target receptor (e.g., CCR2) on a sensor chip and flowing the this compound derivative over the surface. The binding and dissociation events are monitored in real-time, providing kinetic parameters (k_on and k_off) from which the dissociation constant (K_D) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating the this compound derivative into a solution containing the target protein, one can determine the binding affinity (K_A), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction.

These advanced techniques offer a more nuanced view of the protein-ligand interaction, which can be invaluable for understanding the structure-activity relationships and for designing compounds with optimized kinetic and thermodynamic properties.

Development of Molecular Probes based on the this compound Scaffold for Research Applications

Molecular probes are essential tools in chemical biology for studying the function and localization of biological targets. The this compound scaffold, given its demonstrated affinity for specific receptors like CCR2, holds potential for the development of such probes.

A molecular probe based on this scaffold could be designed by incorporating a reporter group, such as a fluorescent dye, a radioactive isotope, or a photoaffinity label, onto the core structure. The key challenge in designing such a probe is to ensure that the modification does not significantly impair the compound's binding affinity and selectivity for its target.

Potential applications of such molecular probes could include:

Visualizing receptor distribution: A fluorescently labeled derivative could be used in microscopy studies to visualize the localization and trafficking of CCR2 in cells.

Quantifying receptor expression: A radiolabeled version could be used in binding assays to quantify the number of receptors in a given tissue or cell type.

Identifying binding partners: A probe with a photoaffinity label could be used to covalently cross-link to its target receptor, allowing for its isolation and identification.

While the development of molecular probes specifically from the this compound scaffold is not yet prominent in the literature, the foundational knowledge of its SAR provides a strong basis for the rational design of such valuable research tools.

Emerging Research Directions and Future Perspectives for 3 Pyrrolidin 1 Yl Azepane

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The complexity of molecules containing multiple heterocyclic rings, such as 3-(Pyrrolidin-1-yl)azepane, presents significant challenges for traditional synthetic planning. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity, offering powerful solutions for both de novo design and synthesis prediction. acs.org

Table 1: Applications of AI/ML in the Development of Azepane-Pyrrolidine Analogs

AI/ML Application Description Potential Impact on this compound Research
Retrosynthesis Prediction Algorithms suggest synthetic pathways by working backward from the target molecule. Identifies novel, efficient, and cost-effective routes to the core scaffold and its derivatives. cas.org
Forward Synthesis Prediction Models predict the products and yields of a given set of reactants and conditions. Validates proposed synthetic steps and helps identify potential side reactions, improving reaction optimization. nih.gov
Property Prediction ML models forecast physicochemical properties (e.g., solubility, logP) and bioactivities (e.g., toxicity, target affinity). Prioritizes the synthesis of analogues with more favorable drug-like properties.

| De Novo Design | Generative models create novel molecular structures based on a desired set of properties or a core scaffold. | Designs next-generation molecules around the azepane-pyrrolidine core with potentially enhanced biological activity. rsc.org |

Advanced Flow Chemistry Applications for Scalable Synthesis of Complex Heterocycles

The synthesis of complex heterocyclic systems like this compound often involves multi-step processes with hazardous reagents or challenging reaction conditions. Advanced flow chemistry, or continuous-flow synthesis, offers a safer, more efficient, and scalable alternative to traditional batch processing. azolifesciences.com This technology utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, allowing for precise control over parameters such as temperature, pressure, and reaction time. azolifesciences.commtak.hu

The high surface-area-to-volume ratio in flow reactors enables superior heat transfer, making it possible to safely perform highly exothermic reactions or to use superheated solvents to accelerate slow transformations. wiley-vch.de This is particularly advantageous for constructing the azepane ring, where ring-closing reactions can be kinetically challenging. nih.gov Furthermore, unstable or hazardous intermediates can be generated and consumed in situ, minimizing risk and improving process safety. mtak.hu

For a multi-step synthesis leading to this compound, multiple flow reactors can be connected in sequence, creating a fully automated process that minimizes manual handling and purification steps. durham.ac.uk This "end-to-end" approach is highly attractive for pharmaceutical manufacturing, as it can significantly reduce production time and cost while improving product consistency and quality. springerprofessional.de The adoption of flow chemistry is expected to facilitate the large-scale production of complex heterocyclic scaffolds for drug discovery and development. azolifesciences.com

Table 2: Advantages of Flow Chemistry for the Synthesis of Heterocycles like this compound

Feature Benefit in Flow Chemistry Relevance to Heterocycle Synthesis
Enhanced Heat Transfer Allows for precise temperature control and safe execution of highly exothermic or high-temperature reactions. Accelerates kinetically slow ring-formation or functionalization steps. wiley-vch.de
Rapid Mixing Ensures homogeneous reaction conditions, leading to improved yields and selectivity. Reduces the formation of byproducts in complex multi-component reactions.
Increased Safety Small reactor volumes and in situ generation of hazardous reagents minimize operational risks. Enables the use of reactive intermediates required for constructing azepane or pyrrolidine (B122466) rings. mtak.hu
Scalability Production can be increased by running the system for longer durations or by parallelizing reactors ("scaling out"). Facilitates seamless transition from laboratory-scale synthesis to industrial-scale production. springerprofessional.de

| Automation | Multi-step sequences can be integrated, reducing manual intervention and purification needs. | Streamlines the synthesis of complex scaffolds, improving efficiency and reproducibility. durham.ac.uk |

Exploration of Novel Reaction Mechanisms and Catalytic Systems for Azepane and Pyrrolidine Ring Systems

The development of novel synthetic methods for constructing azepane and pyrrolidine rings is crucial for accessing molecules like this compound and its derivatives. Recent research has focused on innovative catalytic systems that enable efficient and stereoselective synthesis of these important N-heterocycles.

One significant advancement is the development of a pyrrolidine-to-azepane ring expansion strategy. This method utilizes an intramolecular Ullmann-type annulation/rearrangement cascade, promoted by a Copper(I) catalyst, to transform 5-arylpyrrolidine-2-carboxylates into functionalized 1H-benzo[b]azepines. acs.orgcityu.edu.hknih.gov This reaction proceeds with high yields (67-89%) and can be performed with microwave activation, offering a rapid entry into the azepane core from a readily available pyrrolidine precursor. nih.govresearchgate.net

Other innovative catalytic approaches are also emerging. For instance, osmium-catalyzed tethered aminohydroxylation has been successfully applied to the stereoselective synthesis of highly hydroxylated azepane iminosugars. acs.orgnih.gov This method creates a key C-N bond with excellent regio- and stereocontrol. nih.gov Additionally, enantioselective synthesis of annulated azepane scaffolds has been achieved through a sequence involving ruthenium-catalyzed cross-metathesis followed by palladium-catalyzed hydrogenation and reductive amination. chemistryviews.org For the synthesis of functionalized pyrrolidines and azepanes, hybrid photoenzymatic systems have been developed, combining light-mediated hydrogen atom transfer with enzymatic transamination or reduction to yield valuable chiral amino- and hydroxy-substituted heterocycles. acs.org

Table 3: Selected Novel Catalytic Systems for Azepane and Pyrrolidine Synthesis

Catalytic System Reaction Type Key Features Resulting Structure
Copper(I) Thiophene-2-carboxylate Intramolecular Ullmann-Type Annulation/Rearrangement Ring expansion from a pyrrolidine precursor; microwave-assisted. acs.orgnih.gov Functionalized 1H-Benzo[b]azepines
Osmium Catalyst Tethered Aminohydroxylation High regio- and stereocontrol in C-N bond formation. acs.orgnih.gov Polyhydroxylated Azepanes
Ruthenium / Palladium Catalysts Cross-Metathesis / Hydrogenation & Reductive Amination Enantioselective synthesis of fused ring systems. chemistryviews.org [b]-Annulated Azepane Scaffolds
Decatungstate Anion / Transaminase (Enzyme) Photoenzymatic Cascade C-H functionalization of unactivated pyrrolidine/azepane rings. acs.org Amino- and Hydroxy-pyrrolidines/azepanes

| Copper(I) Catalyst | Tandem Amination/Cyclization | Transformation of fluorinated allenynes into azepine derivatives. nih.gov | CF3-containing Azepine-2-carboxylates |

Design of Next-Generation Molecular Scaffolds based on the Azepane-Pyrrolidine Core for Chemical Biology Research

The this compound core represents a rich, three-dimensional scaffold that is well-suited for the design of next-generation molecules for chemical biology and medicinal chemistry. Both the pyrrolidine and azepane rings are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds. nih.govnih.gov

The pyrrolidine ring's non-planar, puckered nature allows it to efficiently explore 3D space, which can lead to enhanced binding interactions with biological targets like enzymes and receptors. nih.gov The seven-membered azepane ring provides conformational flexibility, which can be advantageous for optimizing ligand-protein interactions. researchgate.net The combination of these two rings in a single molecule creates a unique spatial arrangement of functional groups that can be exploited for designing novel probes and therapeutic candidates.

Research has already demonstrated that conjugating an azepane moiety to other biologically relevant scaffolds, such as pyrrolobenzodiazepines, can yield compounds with significant DNA-binding ability. researchgate.net This highlights the potential of the azepane-pyrrolidine core as a building block for creating molecules that can interact with major biological macromolecules. Future research will likely focus on functionalizing the this compound scaffold at various positions to generate libraries of diverse compounds. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for diseases ranging from cancer to neurological disorders, areas where both pyrrolidine and azepane derivatives have shown significant promise. nih.govnih.gov

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(Pyrrolidin-1-yl)azepane?

This compound is typically synthesized via ring-closing reactions or substitution protocols . For example, azepane derivatives can be formed through cyclization of precursors like brominated pyridines with hexamethyleneimine under basic conditions (e.g., NaH in DMF) . Oxidation-reduction sequences (e.g., KMnO₄ or LiAlH₄) may refine intermediate purity, while substitution reactions introduce functional groups like fluorophenyl or sulfonyl moieties . Key steps often involve optimizing solvent polarity and temperature to stabilize the azepane ring during synthesis.

Advanced: How can reaction conditions be optimized to improve yield and selectivity in azepane-pyrrolidine hybrid syntheses?

Advanced optimization involves DoE (Design of Experiments) to assess variables like:

  • Temperature : Elevated temperatures (80–120°C) enhance cyclization kinetics but risk side reactions.
  • Catalysts : Palladium or nickel catalysts improve cross-coupling efficiency in aryl-substituted derivatives .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates, while flow reactors enhance scalability .
    In-line analytics (e.g., HPLC-MS) monitor reaction progress, and computational tools (e.g., DFT calculations) predict transition states to refine selectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Resolves azepane ring conformation (e.g., chair vs. boat) and substituent regiochemistry. For example, coupling constants (J) distinguish axial/equatorial proton orientations .
  • HRMS : Confirms molecular formula, especially for halogenated variants (e.g., fluorine or chlorine isotopes) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹) and hydrogen-bonding interactions .

Advanced: How do structural modifications (e.g., sulfonyl or fluorophenyl groups) impact the biological activity of azepane-pyrrolidine hybrids?

  • Sulfonyl groups : Enhance kinase inhibition (e.g., TRK inhibitors in cancer therapy) by increasing binding affinity to ATP pockets. Electron-withdrawing effects stabilize ligand-receptor interactions .
  • Fluorophenyl substituents : Improve pharmacokinetics (e.g., blood-brain barrier penetration) and metabolic stability via reduced CYP450 metabolism .
  • Pyrrolidine-azepane linkage : Modulates conformational flexibility, balancing target engagement and off-selectivity. Comparative studies show replacing pyrrolidine with piperidine reduces TRK inhibition by >50% .

Advanced: How can contradictory data on azepane derivative efficacy (e.g., receptor binding vs. cytotoxicity) be reconciled?

Contradictions often arise from assay-specific conditions or substituent stereochemistry :

  • Receptor binding assays : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (Kd, kon/koff). Discrepancies may stem from buffer ionic strength or competing ligands .
  • Cytotoxicity : Evaluate via MTT assays across multiple cell lines. Off-target effects (e.g., hERG channel inhibition) require patch-clamp electrophysiology to validate .
  • Computational docking : Aligns structural models (e.g., PyMOL) with experimental IC50 values to identify critical residues for mutagenesis studies .

Basic: What purification strategies are effective for azepane derivatives with polar functional groups?

  • Column chromatography : Silica gel (100–200 mesh) with gradient elution (hexane/EtOAc → DCM/MeOH) resolves polar byproducts .
  • Recrystallization : Use ethanol/water mixtures for sulfonamides or hydrochlorides, leveraging solubility differences .
  • HPLC Prep : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) achieve >95% purity for pharmacological assays .

Advanced: What in silico tools predict the metabolic stability of this compound analogs?

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism, logP, and bioavailability. For example, fluorinated analogs show lower clearance rates in hepatic microsome models .
  • MetaSite : Maps metabolic hotspots (e.g., N-demethylation sites on azepane) to guide deuterium incorporation for improved half-life .
  • MD Simulations : Assess membrane permeability (e.g., PAMPA assays) by modeling partition coefficients across lipid bilayers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.